molecular formula C36H38N2O6 B1218392 Aromoline CAS No. 519-53-9

Aromoline

Cat. No. B1218392
CAS RN: 519-53-9
M. Wt: 594.7 g/mol
InChI Key: LFFQVHXIFJLJSP-IZLXSDGUSA-N
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Description

Aromoline is a bisbenzylisoquinoline alkaloid . It has a molecular formula of C36H38N2O6 . The average mass of Aromoline is 594.697 Da and the monoisotopic mass is 594.273010 Da .


Synthesis Analysis

Aromoline is an isoquinoline alkaloid that was extracted from the root bark of Berberis vulgaris . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .


Molecular Structure Analysis

The molecular structure of Aromoline is complex, with a 15,30-diaza-20,25-dimethoxy-15,30-dimethyl-8,23-dioxaheptacyclo hexatriaconta-3,5,7 (35),9,11,18,20,22 (36),24 (32),25,27 (31),33-dodecaene-6,21-diol structure .

Scientific Research Applications

1. Anti-HIV Activity

A significant application of Aromoline is its potential in anti-HIV treatments. A study by Ma et al. (2002) found that Aromoline, isolated from the root tuber of Stephania cepharantha, demonstrated potent inhibitory effects against HIV-1. This compound completely inhibited the cytopathic effects of HIV-1 on MT-4 cells, indicating a strong potential for therapeutic applications in HIV management.

2. Biosynthesis in Cultured Roots

The biosynthesis of Aromoline has been a subject of study to understand its production and potential applications. Research by Sugimoto et al. (1990) on cultured roots of Stephania cepharantha, a rich source of bisbenzylisoquinoline alkaloids like Aromoline, showed that tyrosine was specifically incorporated into Aromoline. This study provides valuable insights into the biogenetic pathway of Aromoline, crucial for its potential medicinal application.

Mechanism of Action

Aromoline has been studied for its antiproliferative, anti-inflammatory, and anti-microbial properties . It has shown a significant inhibitory activity against human Butyrylcholinesterase (BuChE) with an IC 50 = 0.82 ± 0.10 μM . Aromoline’s target protein is the dopamine receptor D4 (DRD4) .

properties

IUPAC Name

(1R,14S)-20,25-dimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)16-22-7-10-29(39)30(17-22)43-25-8-5-21(6-9-25)15-28-34-24(12-14-38(28)2)19-33(42-4)35(40)36(34)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFQVHXIFJLJSP-IZLXSDGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aromoline

CAS RN

519-53-9
Record name (4aR,16aS)-3,4,4a,5,16a,17,18,19-Octahydro-21,26-dimethoxy-4,17-dimethyl-2H-1,24:12,15-dietheno-6,10-metheno-16H-pyrido[2′,3′:17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,22-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aromoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AROMOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHU37V4Q3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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